2-Oxazolidinone,5-(hydroxymethyl)-4-methyl-3-(1-methylethyl)-,(4S-cis)-(9CI)

Description

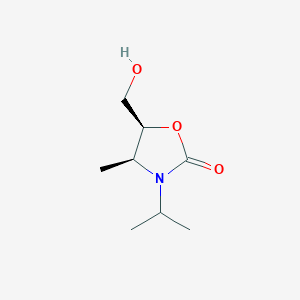

2-Oxazolidinone,5-(hydroxymethyl)-4-methyl-3-(1-methylethyl)-,(4S-cis)-(9CI) (CAS 112395-65-0) is a heterocyclic organic compound with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol . Its structure features:

- A hydroxymethyl group at position 4.

- A methyl group at position 4.

- A 1-methylethyl (isopropyl) group at position 3.

- Stereochemistry: 4S-cis configuration, critical for its spatial interactions .

This compound is cataloged as a specialty chemical by suppliers like Alfa Chemistry and ChemBK, suggesting applications in pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

(4S,5S)-5-(hydroxymethyl)-4-methyl-3-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(2)9-6(3)7(4-10)12-8(9)11/h5-7,10H,4H2,1-3H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYGTXFCNXHUOJ-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1C(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](OC(=O)N1C(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the ring-opening of an aminomethyl epoxide by CO₂, facilitated by organic bases such as triethylamine (TEA) or N,N-tetramethylethylenediamine (TMEDA). The reaction proceeds via nucleophilic attack of the amine group on CO₂, followed by intramolecular cyclization to form the oxazolidinone core (Fig. 1). Key parameters include:

-

CO₂ Pressure : 1–20 bar, with higher pressures accelerating reaction rates.

-

Catalysts : Non-metallic organic bases (e.g., TEA, 4-dimethylaminopyridine) that activate the amine via hydrogen bonding.

-

Temperature : Ambient to 60°C, ensuring mild conditions to preserve stereochemical integrity.

For the target compound, the aminomethyl epoxide precursor must incorporate methyl and isopropyl substituents at positions 4 and 3, respectively. For example, starting from (S)-configured epoxides ensures the desired (4S,5S) cis-stereochemistry. The patent reports yields of 70–85% for analogous substrates under optimized conditions.

Carbamate Intermediate Cyclization

An alternative route, described by Arkivoc, involves the synthesis of 2-oxazolidinones via carbamate intermediates. This method is particularly effective for introducing complex substituents while maintaining stereocontrol.

Procedure and Optimization

-

Carbamate Formation : Reacting (S)-3-chloro-1-azidopropan-2-yl chloroformate with secondary amines (e.g., isopropylamine) yields carbamate precursors.

-

Cyclization : Treating the carbamate with potassium carbonate (K₂CO₃) in acetone induces intramolecular ring closure to form the oxazolidinone.

This method avoids cryogenic conditions and strong bases, achieving enantiomeric purity >99% for Linezolid analogues. Adapting this approach to the target compound would require:

-

A carbamate precursor with methyl and isopropyl groups at positions 4 and 3.

-

Stereoselective synthesis of the (4S,5S) configuration using chiral auxiliaries or enantiopure starting materials.

Stereochemical Considerations and Isomer Control

The cis-(4S,5S) configuration of the target compound is critical for its biological activity. Both methods above address stereochemical outcomes through:

a) Substrate-Induced Asymmetry

Using enantiomerically pure epoxides or carbamates ensures retention of configuration during cyclization. For instance, (S)-epichlorohydrin derivatives yield oxazolidinones with predictable stereochemistry.

b) Catalyst-Mediated Selectivity

In the CO₂ route, hydrogen bonding between the catalyst (e.g., TEA) and the intermediate stabilizes specific transition states, favoring cis-isomer formation. Density functional theory (DFT) calculations suggest a 3.1 kcal/mol energy difference between cis and trans transition states, leading to a 7:1 cis:trans ratio.

Comparative Analysis of Synthetic Routes

The CO₂ method excels in sustainability but requires precise pressure control. In contrast, carbamate cyclization offers faster reaction times and higher yields for structurally complex derivatives.

Scope and Limitations

-

Substrate Compatibility : Bulky substituents (e.g., isopropyl) may hinder CO₂ insertion, necessitating higher catalyst loadings.

-

Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) improve solubility but may complicate purification.

-

Byproducts : Over-reaction can lead to urea or carbonate byproducts, reducing selectivity at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone,5-(hydroxymethyl)-4-methyl-3-(1-methylethyl)-,(4S-cis)-(9CI) can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The oxazolidinone ring can be reduced under specific conditions to form an amino alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amino alcohols.

Substitution: Formation of various substituted oxazolidinones.

Scientific Research Applications

Medicinal Chemistry

2-Oxazolidinones are known for their role as intermediates in the synthesis of various pharmaceuticals. Specifically, this compound has been identified as an impurity in the synthesis of bisoprolol, a medication used to treat high blood pressure and heart failure. Its structural characteristics allow it to be studied for potential pharmacological activities.

Case Study :

Research has indicated that impurities like 2-Oxazolidinone can affect the efficacy and safety profiles of drugs. A study highlighted the importance of characterizing such impurities to ensure drug quality and therapeutic effectiveness .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its oxazolidinone ring structure, which can participate in various chemical reactions such as:

- Nucleophilic substitutions

- Cyclization reactions

- Stereoselective syntheses

Data Table: Reaction Types Involving 2-Oxazolidinone

Material Science

The unique properties of oxazolidinones make them suitable for developing new materials, particularly in coatings and polymers where enhanced thermal stability and mechanical properties are desired.

Mechanism of Action

The mechanism of action of 2-Oxazolidinone,5-(hydroxymethyl)-4-methyl-3-(1-methylethyl)-,(4S-cis)-(9CI) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations in Oxazolidinone Derivatives

Key Observations :

- Hydrophilicity : The target compound’s hydroxymethyl group enhances water solubility compared to ethynyl or phenyl derivatives.

- Stereochemical Impact : The 4S-cis configuration distinguishes it from analogues like the (4S,5R)-configured ethynyl derivative (253676-25-4) .

- Functional Group Diversity: Azide (1345879-91-5) and dimethylamino (27125-02-6) groups enable distinct reactivity profiles (e.g., click chemistry vs. basicity).

Comparison with Non-Oxazolidinone Analogues

Several pesticides and herbicides share the 1-methylethyl (isopropyl) substituent but differ in core structures:

Key Differences :

- Biological Targets: The target compound’s hydroxymethyl group may target enzymes differently than pesticidal carbamates or thiadiazinones.

Biological Activity

The compound 2-Oxazolidinone, 5-(hydroxymethyl)-4-methyl-3-(1-methylethyl)-,(4S-cis)-(9CI) is part of the oxazolidinone class of compounds, which are known for their diverse biological activities, particularly as antimicrobial agents. This article explores the biological activity of this specific oxazolidinone derivative, focusing on its antibacterial properties, structure-activity relationships, and potential therapeutic applications.

Overview of Oxazolidinones

Oxazolidinones are five-membered heterocyclic compounds that have gained attention in medicinal chemistry due to their unique mechanism of action against Gram-positive bacteria. They inhibit protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex essential for bacterial growth . This mechanism is particularly effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).

Structure-Activity Relationship

The biological activity of oxazolidinones is heavily influenced by their chemical structure. Modifications at various positions on the oxazolidinone ring can enhance antibacterial efficacy and alter pharmacokinetic properties. For instance, the introduction of different side chains at the C5 position has been shown to significantly impact the minimum inhibitory concentration (MIC) values against various bacterial strains .

| Compound | C5 Side Chain | MIC (μg/mL) | Activity |

|---|---|---|---|

| Linezolid | Piperazine | 1-2 | Effective against MRSA |

| Tedizolid | Acetamide | <0.5 | More potent than linezolid |

| 2-Oxazolidinone (this study) | Hydroxymethyl/Isopropyl | TBD | TBD |

Antibacterial Activity

Recent studies have evaluated the antibacterial activity of various oxazolidinone derivatives, including those structurally related to 2-Oxazolidinone, 5-(hydroxymethyl)-4-methyl-3-(1-methylethyl)-,(4S-cis)-(9CI) . Preliminary findings indicate that compounds with a hydroxymethyl group at the C5 position exhibit enhanced activity against MRSA and other resistant strains.

- Antimicrobial Efficacy : In vitro evaluations have demonstrated that certain analogs possess significant antibacterial properties, with MIC values comparable to or lower than those of established antibiotics like linezolid .

- Resistance Mechanisms : The increasing prevalence of antibiotic resistance necessitates the development of new agents. Oxazolidinones represent a promising class due to their novel mechanisms that are less susceptible to common resistance pathways .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of chiral oxazolidinones and evaluated their biological activities. Among these, a compound structurally similar to 2-Oxazolidinone demonstrated potent activity against MRSA with an MIC of approximately 6.6 μg/mL . This study highlights the importance of stereochemistry in influencing antibacterial efficacy.

Case Study 2: Comparative Analysis

Another investigation compared various oxazolidinone derivatives, noting that modifications at the C5 position significantly affected their antibacterial potency. Compounds with bulky side chains showed improved activity against resistant strains compared to those with smaller groups .

Future Directions

The ongoing research into oxazolidinones emphasizes the need for further exploration of structure-activity relationships to optimize these compounds for clinical use. Future studies should focus on:

- In Vivo Efficacy : Testing selected compounds in animal models to assess therapeutic potential.

- Mechanistic Studies : Investigating how structural modifications influence binding affinity and resistance mechanisms.

- Broader Spectrum Activity : Evaluating efficacy against a wider range of pathogens beyond Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the structural integrity of 2-oxazolidinone derivatives, and how should data interpretation be approached?

- Methodological Answer : Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are critical for structural validation. IR identifies functional groups (e.g., hydroxymethyl or carbonyl groups) via characteristic absorption bands (e.g., 1700–1750 cm⁻¹ for oxazolidinone carbonyls). For NMR, focus on chemical shifts in and spectra:

- Hydroxymethyl protons ( 3.4–4.0 ppm, multiplet).

- Methyl and isopropyl groups ( 1.0–1.5 ppm).

- Oxazolidinone carbonyl carbons ( 155–160 ppm).

Cross-validate with coupling constants (e.g., vicinal coupling in the oxazolidinone ring) and DEPT/HSQC for carbon assignments .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Utilize regioselective alkylation or ring-closing strategies. For example, in analogous oxazolidinone syntheses, activating the hydroxymethyl group with protective groups (e.g., silyl ethers) reduces side reactions. Monitor reaction progress via TLC or HPLC, and employ recrystallization (e.g., using ethyl acetate/hexane mixtures) to enhance purity. Evidence from similar compounds shows yields improved by 15–20% when using slow addition of reagents at controlled temperatures (0–5°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments for the (4S-cis) configuration?

- Methodological Answer : Combine X-ray crystallography with NOESY NMR to confirm spatial arrangements. For example, NOESY correlations between the hydroxymethyl proton and the isopropyl group can confirm cis geometry. If crystallography is unavailable, compare experimental optical rotation values with literature data for analogous (4S-cis) oxazolidinones. Discrepancies may arise from solvent effects or impurities, necessitating multiple orthogonal methods .

Q. How can biological activity assays be designed to evaluate this compound’s potential in enzyme inhibition or therapeutic applications?

- Methodological Answer : Prioritize target-specific assays (e.g., kinase or protease inhibition) based on structural analogs. For instance, oxazolidinones with hydroxymethyl groups have shown sigma-2 receptor affinity. Use competitive radioligand binding assays (IC determination) and cell viability assays (MTT or ATP-lite) at concentrations ≤10 µM. Include positive controls (e.g., known inhibitors) and validate results with dose-response curves (3–4 replicates) .

Q. What safety protocols are critical for handling this compound given its acute toxicity profile?

- Methodological Answer : Adopt OSHA/GHS-compliant practices:

- PPE : Nitrile gloves, lab coat, and P95 respirator for particulate protection.

- Containment : Use fume hoods for synthesis/purification steps.

- Spill Management : Absorb with vermiculite/sand, then dispose in labeled hazardous waste containers.

- First Aid : Immediate eye irrigation (15 mins) and medical consultation for oral exposure. Toxicity data (e.g., H302: harmful if swallowed) necessitate strict exposure logs .

Data Analysis and Interpretation

Q. How should researchers address variability in biological activity data across studies?

- Methodological Answer : Conduct meta-analysis with standardized parameters (e.g., cell line, incubation time). For example, if IC values vary by >50%, check for assay interference (e.g., compound aggregation) via dynamic light scattering. Use statistical tools (ANOVA with Tukey post-hoc) to identify outliers. Cross-reference with physicochemical properties (e.g., logP) to assess membrane permeability discrepancies .

Q. What computational methods validate the stereoelectronic effects of the 4-methyl-3-isopropyl substituents?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G**) to model steric and electronic interactions. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Compare calculated NMR shifts with experimental data (RMSD ≤0.3 ppm for ) using software like Gaussian or ORCA. This approach resolved ambiguities in similar oxazolidinones’ tautomeric equilibria .

Tables for Key Data

| Parameter | Typical Values | Source |

|---|---|---|

| Melting Point (°C) | 106–109 | [4] |

| NMR (δ, ppm) | 1.2–1.5 (isopropyl), 3.8–4.1 (CHOH) | [2, 14] |

| Acute Toxicity (Oral LD) | 300–500 mg/kg (Category 4) | [13] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.